1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a thiazepane ring, an indole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to ensure selective substitution.
Attachment of the Indole Moiety: The indole group can be introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-(2-bromophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone
- 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone
- 1-(7-(2-methylphenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone
Uniqueness
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazepane ring and indole moiety also contributes to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS/c22-18-7-3-2-6-17(18)20-10-12-23(13-14-26-20)21(25)15-24-11-9-16-5-1-4-8-19(16)24/h1-9,11,20H,10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJKBUJSPOIULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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